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Compound of Interest

Compound Name:
4-(Boc-Amino)-1-cyclobutyl-

piperidine

CAS No.: 1134330-42-9

Cat. No.: B1439755

Get Quote

The accurate characterization of 4-(Boc-Amino)-1-cyclobutyl-piperidine is critical for

maintaining stoichiometry in parallel synthesis and ensuring data integrity in mass spectrometry

workflows.

Structural Definition
IUPAC Name:tert-Butyl (1-cyclobutylpiperidin-4-yl)carbamate

Molecular Formula:

Structural Composition:

Core: Piperidine ring (saturated nitrogen heterocycle).[1]

N1-Substituent: Cyclobutyl group (confers metabolic stability and lipophilic bulk).

C4-Substituent:tert-Butoxycarbonyl (Boc) protected primary amine.
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Molecular Weight & Mass Spectrometry Data
For analytical validation, researchers must distinguish between the average molecular weight

(for gravimetric calculations) and the monoisotopic mass (for high-resolution MS).

Parameter Value Significance

Average Molecular Weight 254.37 g/mol
Use for molarity calculations

and reagent weighing.

Monoisotopic Mass 254.1994 Da

The exact mass of the most

abundant isotope (

).

[M+H]+ 255.2067 m/z
The expected parent ion in

positive mode ESI-MS.

[M+Na]+ 277.1892 m/z
Common adduct observed in

LC-MS.

Physicochemical Profile (Predicted)[1]
LogP (cLogP): ~2.3 – 2.6 (Moderate lipophilicity, ideal for CNS penetration).

Topological Polar Surface Area (TPSA): ~58 Å² (Well within the <90 Å² threshold for blood-

brain barrier permeability).

pKa (Piperidine N): ~8.5 – 9.0 (Basic, likely protonated at physiological pH).

Section 2: Synthetic Pathways
The most robust route to 4-(Boc-Amino)-1-cyclobutyl-piperidine is the Reductive Amination

of commercially available 4-(Boc-amino)piperidine with cyclobutanone. This method avoids

over-alkylation and proceeds under mild conditions compatible with the acid-sensitive Boc

group.

Retrosynthetic Analysis
The target molecule is disconnected at the N1–Cyclobutyl bond.
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Synthon A: 4-(Boc-amino)piperidine (Nucleophile).

Synthon B: Cyclobutanone (Electrophile).

Validated Experimental Protocol
Objective: Synthesis of 4-(Boc-Amino)-1-cyclobutyl-piperidine on a 10 mmol scale.

Reagents:

4-(Boc-amino)piperidine (2.00 g, 10 mmol)

Cyclobutanone (0.84 g, 12 mmol, 1.2 eq)

Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 eq)

Acetic Acid (AcOH) (0.6 mL, 10 mmol, 1.0 eq)

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (40 mL)

Step-by-Step Methodology:

Imine Formation: In a dry round-bottom flask under nitrogen, dissolve 4-(Boc-

amino)piperidine in DCM (40 mL). Add Cyclobutanone and Acetic Acid. Stir at room

temperature (RT) for 30–60 minutes to allow the formation of the iminium ion intermediate.

Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise

over 10 minutes. Note: STAB is preferred over NaCNBH3 due to lower toxicity and better

selectivity for aldehydes/ketones over the Boc group.

Reaction: Allow the mixture to warm to RT and stir overnight (12–16 hours). Monitor by TLC

(System: 5% MeOH in DCM) or LC-MS.

Quench & Workup: Quench the reaction with saturated aqueous NaHCO3 (30 mL). Stir

vigorously for 15 minutes until gas evolution ceases.

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

Combine organic extracts.
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Purification: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The crude residue

is typically a white to off-white solid. If necessary, purify via flash column chromatography

(SiO2, 0–5% MeOH/DCM).

Reaction Pathway Visualization
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Caption: Figure 1: Reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB)

for selective N-alkylation.

Section 3: Analytical Characterization & QC
To ensure the material is suitable for biological assay, it must meet specific purity criteria.

1H NMR (400 MHz, CDCl3) Diagnostic Peaks:

1.44 (s, 9H): Boc tert-butyl group (Strong singlet).

1.60–2.10 (m, 10H): Overlapping multiplets from the cyclobutyl ring (

) and piperidine C3/C5 protons.

2.70–2.90 (m, 3H): Piperidine C2/C6 equatorial protons and the cyclobutyl methine (

).

3.40–3.60 (br s, 1H): Methine proton at C4 (

).
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4.45 (br s, 1H): Carbamate

proton.

Quality Control (QC) Checklist:

Purity: >95% by HPLC (214 nm or 254 nm).

Identity: Mass correlation ([M+H]+ = 255.2 ± 0.1).

Residual Solvent: DCM < 600 ppm (ICH Q3C guidelines).

Section 4: Applications in Drug Discovery[2][3][4]
This scaffold acts as a "protected diamine linker," allowing medicinal chemists to modulate the

pharmacokinetic (PK) properties of a drug candidate.

Pharmacophore Modulation
Cyclobutyl Group: Introduces a compact lipophilic domain (

character) that improves metabolic stability compared to linear alkyl chains (n-butyl) by
reducing the number of rotatable bonds and mitigating

-oxidation.

Piperidine Ring: A privileged structure in CNS drugs (e.g., Donepezil, Haloperidol) that

provides a defined vector for substituent display.

Deprotection Strategy
The Boc group serves as a temporary mask. To access the free primary amine for further

derivatization (e.g., amide coupling, sulfonylation):

Reagent: 4M HCl in Dioxane or Trifluoroacetic Acid (TFA)/DCM (1:1).

Conditions: Stir at RT for 1–2 hours.

Product: 1-Cyclobutylpiperidin-4-amine (as HCl or TFA salt).
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Note: The cyclobutyl amine is basic; ensure the workup maintains the integrity of the tertiary

amine.

Downstream Applications

4-(Boc-Amino)-1-cyclobutyl-piperidine

Boc Removal
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Library Synthesis
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Caption: Figure 2: Workflow for utilizing the scaffold in diversity-oriented synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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